(5E)-5-(3-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.: 606955-92-4
Cat. No.: VC15562617
Molecular Formula: C20H16ClN3O2S
Molecular Weight: 397.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606955-92-4 |
|---|---|
| Molecular Formula | C20H16ClN3O2S |
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | (5E)-5-[(3-chlorophenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C20H16ClN3O2S/c1-2-10-26-16-8-6-14(7-9-16)18-22-20-24(23-18)19(25)17(27-20)12-13-4-3-5-15(21)11-13/h3-9,11-12H,2,10H2,1H3/b17-12+ |
| Standard InChI Key | GLAMLPMFMORVDS-SFQUDFHCSA-N |
| Isomeric SMILES | CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)Cl)/SC3=N2 |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=N2 |
Introduction
(5E)-5-(3-chlorobenzylidene)-2-(4-propoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-one is a complex organic compound featuring a thiazole ring fused with a triazole moiety. This compound is characterized by its unique structural features, including a chlorobenzylidene group and a propoxyphenyl substituent. The molecular weight of this compound is approximately 397.9 g/mol, as reported in some sources, though there seems to be a discrepancy with another source stating it as 357.85 g/mol .
Synthesis
The synthesis of (5E)-5-(3-chlorobenzylidene)-2-(4-propoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-one typically involves multi-step synthetic pathways. Common methods include the reaction of thiazole precursors with chloroacetic acid and aromatic aldehydes in the presence of appropriate catalysts and solvents. The specific conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.
Biological Activities
Compounds within the thiazolo[3,2-b] triazole class have been studied for their diverse biological activities, including anticancer, antimicrobial, antifungal, antioxidant, and anti-inflammatory properties . While specific biological activities of (5E)-5-(3-chlorobenzylidene)-2-(4-propoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-one are still under investigation, its structural features suggest potential therapeutic applications.
Safety and Handling
Handling (5E)-5-(3-chlorobenzylidene)-2-(4-propoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-one requires caution due to potential skin and eye irritation. It is classified with warnings for skin corrosion/irritation and serious eye damage .
Comparison with Similar Compounds
Several compounds share structural similarities with (5E)-5-(3-chlorobenzylidene)-2-(4-propoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-one. A comparison of these compounds highlights how variations in substituents can influence biological activity and application potential.
Future Research Directions
Further research is needed to fully elucidate the biological activities and therapeutic potential of (5E)-5-(3-chlorobenzylidene)-2-(4-propoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-one. This includes detailed structure-activity relationship studies and in vitro assays to assess its efficacy and safety in various biological systems.
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